4,4'-Azodianiline
Overview
Description
4,4’-Azodianiline, also known as 4,4’-Diaminoazobenzene, is an azobenzene substituted at each of the phenyl 4-positions by an amino group . It is a primary arylamine and a member of azobenzenes . It has a role as a carcinogenic agent .
Synthesis Analysis
The synthesis of 4,4’-Azodianiline involves a chemical-induction phase-engineering strategy to transform a two-dimensional conjugated Cu-based SA-MOF (Cu-Tp) into 2D-COFs (Cu-TpCOFs) . Another method involves the reaction of 4-fluoro nitrobenzene with 4-nitrophenol in dimethylacetamide (DMAc) and toluene at 165 ˚C for 4 h .
Molecular Structure Analysis
The molecular formula of 4,4’-Azodianiline is C12H12N4 . The IUPAC name is 4-[(4-aminophenyl)diazenyl]aniline . The InChI is InChI=1S/C12H12N4/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 .
Chemical Reactions Analysis
4,4’-Azodianiline has been used in a condensation reaction for the synthesis of azo-based phenylthiophene Schiff bases . It has also been used in the fabrication of Tp-Bpy, Tp-Azo, Tp-Ttba, and Tp-Tta COF membranes by the liquid–liquid interfacial polymerization of 1,3,5-triformylphloroglucinol .
Physical And Chemical Properties Analysis
The average mass of 4,4’-Azodianiline is 212.251 Da . The monoisotopic mass is 212.106201 Da . More detailed physical and chemical properties were not found in the retrieved sources.
Scientific Research Applications
Synthesis of Covalent Organic Frameworks (COFs)
- Scientific Field : Materials Chemistry
- Application Summary : 4,4’-Azodianiline is used as a building block in the synthesis of COFs . COFs are porous crystalline networks created by connecting organic building blocks via covalent bonds . They offer a platform for tailor-made complex structural design due to the diversity of organic building blocks, dynamic linkages, and topologies .
- Methods of Application : One example of a COF synthesized using 4,4’-Azodianiline is Tp-Azo . This COF was fabricated by the liquid–liquid interfacial polymerization of 1,3,5-triformylphloroglucinol with 4,4’-azodianiline .
Chemical Detection
- Scientific Field : Analytical Chemistry
- Application Summary : COFs, which can be synthesized using 4,4’-Azodianiline, show promise in advancing chemical detection . Their unique properties such as chemical modularity, large surface area, high stability, low density, and tunable pore sizes and functionalities make them ideal for this application .
- Methods of Application : The unique properties of COFs can be harnessed to develop different types of chemical detection systems based on principles of chromism, luminescence, electrical transduction, chromatography, spectrometry, and others .
- Results or Outcomes : COFs have been used to achieve highly sensitive and selective detection of various analytes, ranging from gases, volatiles, ions, to biomolecules . The key parameters of detection performance for target analytes are summarized, compared, and analyzed from the perspective of the detection mechanism and structure–property–performance correlations of COFs .
CO2 Adsorption
- Scientific Field : Environmental Chemistry
- Application Summary : COFs, synthesized using 4,4’-Azodianiline, have been used for CO2 adsorption . They are perfect for the sorption and storage of gas due to their appealing qualities including durability, improved reactivity, permanent porosity, and increased surface area .
- Methods of Application : Researchers introduced azo-based COFs by the Schiff base condensation reaction of 1,3,5-triformylphloroglucinol and 4,4’-azodianiline in the presence of 1,4-dioxane . The synthesized COF (Azo COF) was used for CO2 removal .
- Results or Outcomes : The maximum CO2 removal capacity of the synthesized COF (Azo COF) was found to be 105.6 mg/g . This COF was observed to be 39 and 127 times more selective .
Mercury Detection
- Scientific Field : Analytical Chemistry
- Application Summary : COFs, which can be synthesized using 4,4’-Azodianiline, have been used for mercury detection . The color change of TMB catalyzed by Au NPs@COF was utilized for mercury detection .
- Methods of Application : A novel COF was synthesized using tris-(4-formyl-phenyl)triazine and 4,4’-azodianiline as the monomers for the determination of the mercury content .
- Results or Outcomes : The strategy based on the color change of TMB catalyzed by Au NPs@COF was effective for mercury detection .
Synthesis of Other COFs
- Scientific Field : Materials Chemistry
- Application Summary : 4,4’-Azodianiline is used as a building block in the synthesis of various other COFs . These COFs can be synthesized with different organic molecules to create a variety of structures with diverse properties .
- Methods of Application : The synthesis of these COFs involves covalently bonding 4,4’-Azodianiline with other organic molecules in a pattern that repeats to create a permeable crystal .
- Results or Outcomes : The synthesis of these COFs has led to the creation of materials with a wide range of properties, expanding the potential applications of COFs .
Dye Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 4,4’-Azodianiline is used in the synthesis of dyes . These dyes can be used in a variety of applications, including textiles, printing inks, and plastics .
- Methods of Application : The synthesis of these dyes involves the reaction of 4,4’-Azodianiline with other organic compounds .
- Results or Outcomes : The synthesis of these dyes has led to the creation of a wide range of colors and shades, expanding the potential applications of these dyes .
Safety And Hazards
4,4’-Azodianiline is considered hazardous . It is toxic if swallowed . It is advised against use in food, drug, pesticide or biocidal product . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
properties
IUPAC Name |
4-[(4-aminophenyl)diazenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKKETXZQDHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020399, DTXSID50859469 | |
Record name | 4,4'-Diaminoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Diazenediyldianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Azodianiline | |
CAS RN |
538-41-0 | |
Record name | 4,4′-Diaminoazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Diaminoazobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Azodianiline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,4'-(1,2-diazenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Diaminoazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-azodianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-DIAMINOAZOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCK8POJ999 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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